Bis(2-methylpropyl) (3,5-DI-tert-butyl-4-hydroxyphenyl)methylphosphonate
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Overview
Description
BIS(2-METHYLPROPYL) [(3,5-DI-TERT-BUTYL-4-HYDROXYPHENYL)METHYL]PHOSPHONATE is a compound known for its antioxidant properties. It is used in various applications, including the stabilization of polymers and lubricants. The compound’s structure includes a phosphonate group, which contributes to its effectiveness in inhibiting oxidation processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of BIS(2-METHYLPROPYL) [(3,5-DI-TERT-BUTYL-4-HYDROXYPHENYL)METHYL]PHOSPHONATE typically involves the reaction of 2,6-di-tert-butyl-4-(3-hydroxypropyl)phenol with dibutyl phosphite. The reaction is carried out under controlled conditions, often using solvents like methanol or tetrahydrofuran. The mixture is heated to facilitate the reaction, and the product is purified through techniques such as recrystallization or chromatography .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
BIS(2-METHYLPROPYL) [(3,5-DI-TERT-BUTYL-4-HYDROXYPHENYL)METHYL]PHOSPHONATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonate esters.
Reduction: It can be reduced under specific conditions to yield different phosphonate derivatives.
Substitution: The hydroxyl group in the compound can participate in substitution reactions, forming new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various acids and bases for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation.
Major Products
The major products formed from these reactions include various phosphonate esters and derivatives, which can be further utilized in different applications.
Scientific Research Applications
BIS(2-METHYLPROPYL) [(3,5-DI-TERT-BUTYL-4-HYDROXYPHENYL)METHYL]PHOSPHONATE has several scientific research applications:
Chemistry: It is used as an antioxidant in the stabilization of polymers and lubricants, preventing oxidative degradation.
Biology: The compound’s antioxidant properties make it useful in biological studies related to oxidative stress and cellular protection.
Medicine: Research is ongoing to explore its potential therapeutic applications in preventing oxidative damage in various diseases.
Mechanism of Action
The mechanism by which BIS(2-METHYLPROPYL) [(3,5-DI-TERT-BUTYL-4-HYDROXYPHENYL)METHYL]PHOSPHONATE exerts its effects involves the inhibition of free radical chain reactions. The compound’s phosphonate group can scavenge free radicals, thereby preventing the propagation of oxidative processes. This action helps in stabilizing materials and protecting biological systems from oxidative damage.
Comparison with Similar Compounds
Similar Compounds
Bis(2,4-di-tert-butylphenyl)phosphate: Known for its antioxidant properties in polyolefin bioprocessing materials.
3,3′,5,5′-Tetra-tert-butyl-2,2′-dihydroxybiphenylphosphate: Another antioxidant used in similar applications.
Uniqueness
BIS(2-METHYLPROPYL) [(3,5-DI-TERT-BUTYL-4-HYDROXYPHENYL)METHYL]PHOSPHONATE is unique due to its specific structure, which provides a balance of steric hindrance and reactivity. This balance enhances its effectiveness as an antioxidant compared to other similar compounds.
Properties
Molecular Formula |
C23H41O4P |
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Molecular Weight |
412.5 g/mol |
IUPAC Name |
4-[bis(2-methylpropoxy)phosphorylmethyl]-2,6-ditert-butylphenol |
InChI |
InChI=1S/C23H41O4P/c1-16(2)13-26-28(25,27-14-17(3)4)15-18-11-19(22(5,6)7)21(24)20(12-18)23(8,9)10/h11-12,16-17,24H,13-15H2,1-10H3 |
InChI Key |
NMEVHMMRBGFLQD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)COP(=O)(CC1=CC(=C(C(=C1)C(C)(C)C)O)C(C)(C)C)OCC(C)C |
Origin of Product |
United States |
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